2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole
Description
BenchChem offers high-quality 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-(2,4-dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N2O/c1-11-19(12-2-4-13(5-3-12)21(24,25)26)28-20(27-11)18-9-8-17(29-18)15-7-6-14(22)10-16(15)23/h2-10H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMVMBJTTFITIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions.
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in the biological activities of these targets. The specific interactions and resulting changes would depend on the nature of the target and the specific structure of the imidazole derivative.
Biological Activity
The compound 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a furan ring substituted with a dichlorophenyl group, an imidazole core, and a trifluoromethyl phenyl group. The presence of these functional groups suggests potential interactions with biological targets.
Structural Formula
- Molecular Weight : 394.23 g/mol
- IUPAC Name : 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
Table 1 summarizes the cytotoxic activity of related imidazole compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 (Breast) | 15.63 | Induction of apoptosis |
| B | A549 (Lung) | 10.50 | Inhibition of cell proliferation |
| C | HeLa (Cervical) | 12.30 | Cell cycle arrest |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antibacterial Activity
The imidazole moiety is recognized for its antibacterial properties. Analogues of imidazole have been explored for their efficacy against resistant strains such as MRSA.
The antibacterial activity is often attributed to:
- The presence of electron-withdrawing groups which enhance the compound's ability to penetrate bacterial membranes.
- The interaction with bacterial enzymes leading to cell death.
Other Biological Activities
Research has also pointed towards other potential activities such as anti-inflammatory and antifungal properties, although these require further investigation.
Synthesis and Optimization
The synthesis of 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole typically involves multi-step organic reactions, including:
- Formation of Furan Ring : Cyclization reactions using appropriate precursors.
- Substitution Reactions : Electrophilic aromatic substitution to introduce the dichlorophenyl group.
- Imidazole Formation : Nucleophilic substitution reactions to complete the imidazole structure.
Synthetic Route Overview
The synthetic route can be summarized as follows:
- Starting Materials : Furan derivatives and substituted phenols.
- Reagents : Acidic or basic catalysts to facilitate cyclization and substitution.
- Conditions : Controlled temperature and pressure for optimal yield.
Q & A
Q. What are the established synthetic routes for preparing this compound, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step procedures. For example, imidazole ring formation can be achieved via cyclocondensation of glyoxal derivatives with amines under acidic conditions. Substituents like the furan-2-yl and trifluoromethylphenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key reaction parameters include:
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (e.g., attaching the furan moiety to the imidazole core) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature : Controlled heating (80–120°C) ensures completion of cyclization steps without decomposition .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product in >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the imidazole ring (e.g., methyl group at position 5, trifluoromethylphenyl at position 4). Aromatic proton splitting patterns in the 6.5–8.5 ppm range confirm substitution on phenyl rings .
- IR Spectroscopy : Stretching frequencies at ~3100 cm⁻¹ (C-H aromatic), ~1600 cm⁻¹ (C=N imidazole), and ~1350 cm⁻¹ (C-F) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability, poor bioavailability). Strategies include:
- Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites that may reduce efficacy in vivo .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
- Dose-Response Studies : Compare ED₅₀ values across models (e.g., carrageenan-induced inflammation vs. neuropathic pain) to assess target-specific effects .
Q. What computational approaches are suitable for predicting binding interactions with biological targets (e.g., TRPV1 receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) can model binding poses:
- Docking Workflow :
Prepare the receptor structure (TRPV1 PDB: 3J5P).
Generate ligand conformers (e.g., using OMEGA).
Score binding affinities; prioritize poses with hydrogen bonds to Arg557 or Tyr511 .
Q. How can X-ray crystallography resolve ambiguities in substituent orientation on the imidazole ring?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous structural
- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures.
- Analysis : Software (e.g., SHELX, OLEX2) refines dihedral angles between the imidazole core and substituent phenyl rings, confirming spatial arrangements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
